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Introduction: BUR1 is an essential cyclin-dependent kinase (CDK) in Saccharomyces

cerevisiae, homologous to mammalian Cdk9.[1][2] It forms a complex with its cyclin partner,

BUR2, and plays a critical role in the regulation of transcription elongation by RNA Polymerase

II.[3][4] The BUR1/BUR2 kinase complex is involved in multiple regulatory events, including the

phosphorylation of the transcription elongation factor Spt5, regulation of histone H2B

monoubiquitination, and histone H3 methylation.[5] Given that BUR1 is an essential gene, its

function cannot be studied by simple gene deletion. Therefore, conditional depletion methods

are required to rapidly inactivate or remove the BUR1 protein, allowing for the study of its

primary functions while minimizing secondary, indirect effects.

This document provides detailed protocols and application notes for two primary methods of

depleting BUR1: the use of temperature-sensitive mutants and the Auxin-Inducible Degron

(AID) system.

Method 1: Temperature-Sensitive (ts) Mutants
This classical genetic approach involves creating mutant alleles of BUR1 that produce a

functional protein at a permissive temperature (e.g., 25°C) but a non-functional, unstable

protein at a restrictive temperature (e.g., 37°C). Shifting the culture temperature allows for

conditional inactivation of BUR1.
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Step 1: Mutagenesis

Step 2: Strain Construction

Step 3: Phenotypic Screening
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Caption: Workflow for generating temperature-sensitive bur1 mutants.
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Protocol 1: Generation of bur1-ts Alleles via Plasmid
Shuffling
This protocol is adapted from methods used to generate temperature-sensitive alleles for

essential yeast genes.

Strain Preparation: Start with a diploid yeast strain heterozygous for a BUR1 deletion

(BUR1/bur1Δ::kanMX). Transform this strain with a URA3-marked plasmid carrying the wild-

type BUR1 gene (e.g., pRS316-BUR1). After sporulation and dissection, select a haploid

bur1Δ::kanMX strain kept alive by the pRS316-BUR1 plasmid. This is your shuffling strain.

Error-Prone PCR: Amplify the BUR1 open reading frame (ORF) using error-prone PCR to

introduce random mutations.

Use Taq polymerase, which has a higher error rate than proofreading polymerases.

Bias the dNTP concentrations (e.g., reduce dATP) to encourage misincorporation.

Use primers that add flanking sequences homologous to a linearized recipient vector (e.g.,

pRS315, which has a LEU2 marker).

Yeast Transformation: Co-transform the library of PCR-mutagenized bur1 fragments and the

linearized pRS315 vector into the shuffling strain. Homologous recombination in yeast will

assemble the mutant plasmids.

Plasmid Shuffling & Screening:

Plate the transformed cells onto synthetic complete medium lacking leucine (SC-Leu) to

select for cells that have taken up a recircularized pRS315-bur1* plasmid.

Replica-plate the resulting colonies onto plates containing 5-fluoroorotic acid (5-FOA). 5-

FOA is toxic to cells expressing the URA3 gene, so this step selects for cells that have lost

the original pRS316-BUR1 plasmid. Only cells with a functional (or conditionally

functional) pRS315-bur1* plasmid will survive.

Incubate the 5-FOA plates at a permissive temperature (e.g., 25°C).
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Replica-plate the surviving colonies onto two separate plates. Incubate one at the

permissive temperature (25°C) and the other at a restrictive temperature (37°C).

Identify colonies that grow at 25°C but fail to grow at 37°C. These are your candidate

bur1-ts mutants.

Validation: Isolate the pRS315-bur1* plasmids from the candidate ts strains, sequence them

to identify the mutations, and re-transform into the shuffling strain to confirm the temperature-

sensitive phenotype.

Data Presentation: Characterization of bur1-ts Alleles
The phenotypes of bur1-ts mutants can be quantified by measuring growth rates at different

temperatures.

Strain Condition
Relative Growth (% of WT
at 25°C)

Wild-Type 25°C (Permissive) 100%

Wild-Type 37°C (Restrictive) ~95%

bur1-23 25°C (Permissive) ~90%

bur1-23 37°C (Restrictive, 4 hours) <10%

bur1-80 25°C (Permissive) ~85%

bur1-80 37°C (Restrictive, 4 hours) <5%

Data are representative based

on published phenotypes.

Method 2: Auxin-Inducible Degron (AID) System
The AID system allows for rapid and specific protein degradation upon the addition of the plant

hormone auxin. This is achieved by tagging the protein of interest (BUR1) with a small degron

sequence (AID). In a strain engineered to express the plant F-box protein TIR1, auxin mediates

the interaction between TIR1 and the AID tag, leading to ubiquitination and proteasomal

degradation of the target protein.
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Mechanism of the Auxin-Inducible Degron (AID) System
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Caption: Mechanism of auxin-induced degradation of a target protein.
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Protocol 2: C-terminal Tagging of BUR1 with an AID
Cassette
This protocol describes how to tag the endogenous BUR1 locus using a PCR-based

homologous recombination strategy.

Strain Preparation: Start with a yeast strain that constitutively expresses the Oryza sativa

TIR1 protein (OsTIR1). This is a prerequisite for the AID system to function.

PCR Amplification of the Tagging Cassette:

Use a template plasmid containing the AID-tag sequence followed by a selectable marker

(e.g., pKan-AID-linker).

Design forward and reverse primers with two parts:

3' end (~20 nt): Anneals to the template plasmid to amplify the cassette.

5' end (~40-50 nt): Homologous to the region immediately upstream of the BUR1 stop

codon (forward primer) or downstream of the BUR1 3' UTR (reverse primer). This

directs the cassette to the correct genomic locus.

Yeast Transformation: Transform the TIR1-expressing yeast strain with the purified PCR

product using the standard lithium acetate method.

Selection and Verification:

Plate the transformed cells on media containing the appropriate antibiotic (e.g., G418 for a

KanMX marker) to select for successful integrants.

Verify correct integration at the BUR1 locus by colony PCR using a forward primer that

anneals within the BUR1 ORF and a reverse primer that anneals within the integrated

cassette.

Confirm expression of the full-length BUR1-AID fusion protein by Western blotting using

an antibody against BUR1 or the tag.
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Protocol 3: Depletion of BUR1-AID Protein
Culture Growth: Grow the verified BUR1-AID strain in liquid medium (e.g., YPD) at 30°C to

mid-log phase (OD600 ≈ 0.6-0.8).

Induce Depletion:

Take a "time zero" sample (T=0) before adding auxin.

Add auxin (e.g., indole-3-acetic acid, IAA) to the culture to a final concentration of 500 µM.

Continue to incubate the culture at 30°C.

Time-Course Sampling: Collect samples at various time points after auxin addition (e.g., 15,

30, 60, 90, 120 minutes). Immediately prepare cell extracts for analysis.

Analysis: Analyze the protein levels in the collected samples by Western blotting using an

anti-BUR1 antibody. A loading control (e.g., anti-tubulin or anti-Pgk1) is essential to ensure

equal protein loading.

Data Presentation: Kinetics of BUR1-AID Depletion
Depletion efficiency can be quantified by densitometry of Western blot bands.

Time After Auxin Addition
(minutes)

BUR1-AID Protein Level (%
of T=0)

Spt5 Phosphorylation (%
of T=0)

0 100% 100%

15 ~50% ~60%

30 ~25% ~35%

60 <10% ~18%

90 <5% <15%

Data are representative based

on published results for BUR1

depletion and its effect on a

known substrate, Spt5.
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BUR1 Signaling and Downstream Effects
Depletion of BUR1 allows for the investigation of its role in various cellular processes. The

BUR1/BUR2 complex is a key regulator of transcription elongation and co-transcriptional

histone modifications.

Simplified BUR1 Signaling Pathway
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Caption: Key pathways regulated by the BUR1 kinase complex.

Downstream Analyses:

Transcription Elongation: Use Chromatin Immunoprecipitation (ChIP) followed by qPCR or

sequencing (ChIP-seq) to measure RNA Polymerase II occupancy across genes after BUR1
depletion. A loss of BUR1 activity is expected to cause a decrease in polymerase density at

the 3' ends of genes.

Substrate Phosphorylation: Perform Western blot analysis to monitor the phosphorylation

status of known BUR1 substrates, such as the C-terminal region (CTR) of Spt5.

Histone Modifications: Use ChIP or Western blotting to assess global or gene-specific levels

of histone H2B monoubiquitination and H3K4/K36 trimethylation, which are dependent on

BUR1 activity.

Cell Cycle Progression: Analyze cell cycle distribution by flow cytometry. Depletion of BUR1
can cause delays in the G1-to-S phase transition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols: Methods for Depleting
BUR1 to Study Its Essential Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668064#methods-for-depleting-bur1-to-study-its-
essential-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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